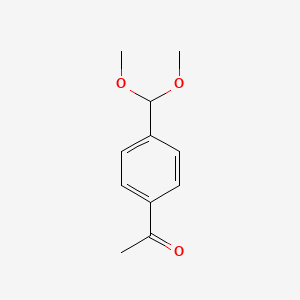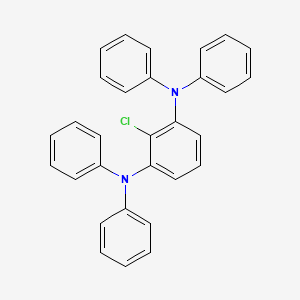
1-(4-Dimethoxymethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dimethoxymethylphenyl)ethanone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 4-position. This compound is also known by other names such as 4’-Dimethoxyacetophenone and 4-Dimethoxyphenyl methyl ketone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Dimethoxymethylphenyl)ethanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dimethoxymethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Dimethoxybenzoic acid.
Reduction: 1-(4-Dimethoxymethylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Dimethoxymethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 1-(4-Dimethoxymethylphenyl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics. The methoxy groups on the phenyl ring influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical reactions .
Comparación Con Compuestos Similares
1-(4-Dimethoxymethylphenyl)ethanone can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Methoxyphenyl)ethanone: Contains only one methoxy group at the 4 position.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxyl group instead of methoxy groups
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-[4-(dimethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-4-6-10(7-5-9)11(13-2)14-3/h4-7,11H,1-3H3 |
Clave InChI |
CGVIVIJQACBWNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)

![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)

![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)


